molecular formula C26H23FN2O5S B4011898 methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4011898
M. Wt: 494.5 g/mol
InChI Key: GWRQBYBQFPWDCO-STZFKDTASA-N
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Description

Methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C26H23FN2O5S and its molecular weight is 494.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.13117117 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Thiazolo[3,2-a]pyrimidine derivatives are synthesized for their potential pharmacological properties. A study discussed the design, synthesis, and evaluation of thiazolo[3,2-a]pyrimidine derivatives for anti-inflammatory and antinociceptive activities. The compounds displayed significant anti-inflammatory and antinociceptive activities, along with lower ulcerogenic activity and higher ALD50 values, indicating their potential as safer analgesic and anti-inflammatory agents (Alam et al., 2010).

Anti-Inflammatory and Analgesic Agents

Another study synthesized novel compounds derived from visnaginone and khellinone, which were evaluated as cyclooxygenase inhibitors and for their analgesic and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparable to standard drugs (Abu-Hashem et al., 2020).

Cytotoxic Activity Against Cancer Cells

Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives revealed their synthesis and evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study highlights the potential of these compounds in cancer therapy, demonstrating the versatility of thiazolo[3,2-a]pyrimidine derivatives in medicinal chemistry (Hassan et al., 2014).

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their antimicrobial properties. A series of novel thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results demonstrated significant biological activity against various microorganisms, indicating their potential as antimicrobial agents (Suresh et al., 2016).

Properties

IUPAC Name

methyl (2Z)-2-[(2-fluorophenyl)methylidene]-5-(3-methoxy-4-prop-2-enoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-5-12-34-19-11-10-17(13-20(19)32-3)23-22(25(31)33-4)15(2)28-26-29(23)24(30)21(35-26)14-16-8-6-7-9-18(16)27/h5-11,13-14,23H,1,12H2,2-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRQBYBQFPWDCO-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3F)SC2=N1)C4=CC(=C(C=C4)OCC=C)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=N1)C4=CC(=C(C=C4)OCC=C)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.